molecular formula C21H20N2O4 B2720720 [(2,4-dimethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate CAS No. 899949-38-3

[(2,4-dimethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate

Cat. No.: B2720720
CAS No.: 899949-38-3
M. Wt: 364.401
InChI Key: PBTJHJPFFAGLCD-UHFFFAOYSA-N
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Description

[(2,4-dimethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate is a synthetic organic compound that belongs to the class of indolizine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both indolizine and phenylamine moieties, suggests it may have interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,4-dimethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Indolizine Core: This can be achieved through a cyclization reaction of a suitable precursor, such as a pyridine derivative, under acidic or basic conditions.

    Introduction of the Acetyl Group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Attachment of the Phenylamine Moiety: The phenylamine group can be attached through a nucleophilic substitution reaction, where the amino group reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2,4-dimethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated solvents or polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [(2,4-dimethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate would depend on its specific biological target. Generally, indolizine derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects through binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Indolizine Derivatives: Compounds with similar indolizine cores, such as indolizine-3-carboxylates.

    Phenylamine Derivatives: Compounds with similar phenylamine groups, such as 2,4-dimethylaniline.

Uniqueness

The uniqueness of [(2,4-dimethylphenyl)carbamoyl]methyl 3-acetylindolizine-1-carboxylate lies in its combined structure of indolizine and phenylamine moieties, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

[2-(2,4-dimethylanilino)-2-oxoethyl] 3-acetylindolizine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-13-7-8-17(14(2)10-13)22-20(25)12-27-21(26)16-11-19(15(3)24)23-9-5-4-6-18(16)23/h4-11H,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTJHJPFFAGLCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)COC(=O)C2=C3C=CC=CN3C(=C2)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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